molecular formula C3H6N4 B159200 N-Cyano-N'-methylguanidine CAS No. 1609-07-0

N-Cyano-N'-methylguanidine

Cat. No.: B159200
CAS No.: 1609-07-0
M. Wt: 98.11 g/mol
InChI Key: SIQWQBQGWREFSE-UHFFFAOYSA-N
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Description

N-Cyano-N’-methylguanidine is a chemical compound that belongs to the guanidine family Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications N-Cyano-N’-methylguanidine is characterized by the presence of a cyano group (–CN) and a methyl group (–CH₃) attached to the guanidine core

Scientific Research Applications

N-Cyano-N’-methylguanidine has several scientific research applications:

Mechanism of Action

While the specific mechanism of action for N-Cyano-N’-methylguanidine is not mentioned in the retrieved papers, guanidines in general are known for their ability to form hydrogen bonds, their planarity, and their high basicity . These characteristics make guanidines very versatile for compounds with biological activity .

Safety and Hazards

The safety data sheet for N-Cyano-N’-methylguanidine suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment . In case of exposure, it is recommended to move the person into fresh air and consult a physician .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyano-N’-methylguanidine typically involves the reaction of sodium dicyanamide with an appropriate amine hydrochloride in a solvent such as butanol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Another method involves the use of thiourea derivatives as guanidylating agents, which react with amines to form the guanidine structure .

Industrial Production Methods: Industrial production of N-Cyano-N’-methylguanidine may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and coupling reagents may also be employed to improve the reaction kinetics and selectivity .

Chemical Reactions Analysis

Types of Reactions: N-Cyano-N’-methylguanidine undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Addition Reactions: The guanidine moiety can act as a nucleophile in addition reactions with electrophiles.

    Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted guanidines, heterocyclic compounds, and various functionalized derivatives .

Comparison with Similar Compounds

  • N-Cyano-N’-phenylguanidine
  • N-Cyano-N’-ethylguanidine
  • N-Cyano-N’-tert-butylguanidine

Comparison: N-Cyano-N’-methylguanidine is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to N-Cyano-N’-phenylguanidine, the methyl group in N-Cyano-N’-methylguanidine provides different steric and electronic properties, affecting its binding affinity and selectivity. Similarly, the presence of different alkyl or aryl groups in other derivatives can lead to variations in their chemical behavior and applications .

Properties

IUPAC Name

1-cyano-2-methylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c1-6-3(5)7-2-4/h1H3,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQWQBQGWREFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167033
Record name 3-Methylcyanoguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609-07-0
Record name N-Cyano-N′-methylguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcyanoguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylcyanoguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyano-N'-methylguanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.036
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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